molecular formula C18H22N6 B2521901 N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897619-18-0

N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2521901
CAS No.: 897619-18-0
M. Wt: 322.416
InChI Key: ULHKNBMZCOARQT-UHFFFAOYSA-N
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Description

N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in biochemical reactions by acting as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression .

Cellular Effects

The effects of this compound on various cell types include the induction of cell cycle arrest and apoptosis. In cancer cells, this compound has been shown to inhibit proliferation by disrupting cell signaling pathways that are essential for growth and survival . It affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . Additionally, it influences cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest at the G1 phase and subsequent apoptosis . The compound also modulates gene expression by influencing transcription factors and signaling pathways involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can decrease due to metabolic degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Resistance mechanisms may develop over time, necessitating combination therapies to maintain efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and myelosuppression have been observed . The therapeutic window is therefore narrow, and careful dose optimization is required to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain some biological activity . These metabolites can affect metabolic flux and alter the levels of key metabolites involved in cellular processes . The interaction with metabolic enzymes can also influence the pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It may also interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound within specific tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . The localization within organelles such as the mitochondria can also influence its pro-apoptotic activity .

Preparation Methods

The synthesis of N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours . Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.

Chemical Reactions Analysis

N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Comparison with Similar Compounds

N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

These comparisons highlight the uniqueness of this compound in terms of its structure and biological activity.

Properties

IUPAC Name

4-N-benzyl-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-24-17-15(12-20-24)16(19-11-13-7-3-2-4-8-13)22-18(23-17)21-14-9-5-6-10-14/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHKNBMZCOARQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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